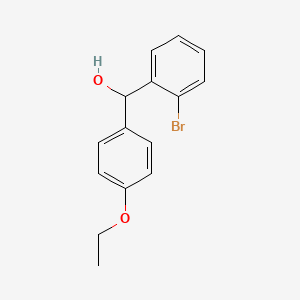

(2-Bromophenyl)(4-ethoxyphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(4-ethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHHHKDGSFCSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromophenyl 4 Ethoxyphenyl Methanol

Traditional Preparative Routes to Arylmethanols

Classic synthetic methods, heavily reliant on stoichiometric organometallic reagents, provide robust and well-established pathways to diarylmethanols like (2-Bromophenyl)(4-ethoxyphenyl)methanol.

The Grignard reaction is a cornerstone of C-C bond formation. adichemistry.com This methodology involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. chemistryconnected.com For the synthesis of this compound, two primary Grignard pathways are feasible:

Pathway A: Reaction of 2-bromophenylmagnesium bromide with 4-ethoxybenzaldehyde (B43997).

Pathway B: Reaction of 4-ethoxyphenylmagnesium bromide with 2-bromobenzaldehyde (B122850).

The Grignard reagent is prepared by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwisc.edu The success of the reaction is highly dependent on anhydrous conditions, as the strongly basic Grignard reagent will readily react with any protic solvents, including traces of water. wisc.edumnstate.edu

Optimization strategies focus on initiating the reaction, which can be sluggish due to a passivating oxide layer on the magnesium. adichemistry.com Chemical activation using a small amount of iodine or 1,2-dibromoethane (B42909) is common. adichemistry.commiracosta.edu Once the Grignard reagent is formed, the aldehyde is added, typically at a low temperature to control the exothermic reaction, followed by an acidic workup to protonate the resulting alkoxide and yield the final alcohol. miracosta.edunih.gov Biphenyl (B1667301) formation, resulting from the coupling of the Grignard reagent with unreacted aryl halide, is a potential side reaction that can be minimized by slow addition and controlled temperatures. nih.gov

Table 1: Representative Grignard Reaction Parameters This table presents a generalized procedure based on standard Grignard reactions for diarylmethanol synthesis.

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 2-Bromobenzaldehyde or 4-Ethoxybenzaldehyde | Aldehyde Component |

| Grignard Reagent | 4-Ethoxyphenylmagnesium bromide or 2-Bromophenylmagnesium bromide | Nucleophilic Aryl Source |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes Grignard reagent |

| Activation | Iodine crystal | Initiates Grignard formation |

| Reaction Temp. | 0 °C to reflux | Controlled addition, then completion |

| Workup | Aqueous HCl or H₂SO₄ | Protonation of the alkoxide |

| Typical Yield | 60-85% | Varies with substrate and conditions |

Similar to Grignard reagents, organolithium reagents are powerful nucleophiles used for C-C bond formation. The synthesis of this compound can be achieved by reacting an aryllithium species with the appropriate aldehyde. Typically, the organolithium reagent, such as 2-bromophenyllithium, is generated in situ at low temperatures (e.g., -78 °C) via lithium-halogen exchange between an aryl bromide and an alkyllithium, commonly n-butyllithium (n-BuLi).

This method offers an alternative to the Grignard reaction and can sometimes provide better yields or accommodate different functional groups. However, the high reactivity of organolithium reagents requires strict control of temperature and inert atmospheric conditions to prevent side reactions.

An alternative and widely used two-step approach involves the synthesis of the ketone precursor, (2-Bromophenyl)(4-ethoxyphenyl)methanone, followed by its reduction. The ketone is commonly prepared via a Friedel-Crafts acylation, where 2-bromobenzoyl chloride reacts with phenetole (B1680304) (ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Once the ketone is synthesized and purified, it is reduced to the target secondary alcohol. This reduction is a nucleophilic addition of a hydride (H⁻) to the carbonyl carbon. A variety of reducing agents can be employed for this transformation.

Sodium Borohydride (NaBH₄) Reduction: This is a common and mild method. NaBH₄ is selective for aldehydes and ketones and is often used in alcoholic solvents like methanol (B129727) or ethanol. The reaction is typically performed at room temperature and is known for high yields and operational simplicity.

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a much more powerful reducing agent than NaBH₄. It will also reduce ketones to secondary alcohols but must be used in anhydrous aprotic solvents like diethyl ether or THF, followed by a careful aqueous workup.

Table 2: Example of Reduction of (2-Bromophenyl)(4-ethoxyphenyl)methanone Data derived from analogous reductions in synthetic procedures.

| Parameter | Condition |

|---|---|

| Starting Material | (2-Bromophenyl)(4-ethoxyphenyl)methanone |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol/THF mixture |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Workup | Water quench, extraction with Ethyl Acetate |

| Reported Yield | >95% |

Catalytic and Stereoselective Synthetic Strategies

Modern synthetic chemistry increasingly focuses on catalytic methods, which minimize waste and can provide access to specific stereoisomers.

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often necessary to synthesize a single enantiomer. This is achieved through asymmetric synthesis. The most common strategy is the asymmetric reduction of the prochiral ketone precursor, (2-Bromophenyl)(4-ethoxyphenyl)methanone.

Several catalytic systems are effective for this transformation:

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (like BH₃·THF) to deliver a hydride to one face of the ketone, producing the alcohol with high enantioselectivity.

Noyori Asymmetric Hydrogenation: This technique employs ruthenium catalysts coordinated to chiral ligands (e.g., BINAP) and hydrogen gas to achieve highly enantioselective reductions.

Another approach is the catalytic asymmetric addition of an aryl nucleophile to an aldehyde. For instance, the addition of a 2-bromophenyl boronic acid derivative to 4-ethoxybenzaldehyde can be mediated by a chiral catalyst to produce the target alcohol in high enantiomeric excess (ee).

Table 3: Representative Asymmetric Reduction of an Analogous Diaryl Ketone Illustrative data based on published methods for similar substrates.

| Catalyst System | Ligand | Substrate Type | Solvent | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | (R,R)-TsDPEN | Aryl Ketone | Isopropanol | 95-99% |

| CBS Catalyst | (R)-Me-CBS | Aryl Ketone | THF | 90-98% |

While Friedel-Crafts acylation is a classic method for forming the ketone precursor, modern transition metal-catalyzed cross-coupling reactions offer alternative routes to the diaryl ketone skeleton. Reactions such as the Suzuki, Stille, or Heck coupling could theoretically be employed. For example, a Suzuki coupling could be envisioned between 4-ethoxybenzoyl chloride and 2-bromophenylboronic acid, catalyzed by a palladium complex. Following the formation of the ketone via a cross-coupling strategy, a standard reduction step would yield the final alcohol.

More directly, some transition-metal systems can catalyze the direct oxygenation of the benzylic C-H bond of a diarylmethane. However, this approach would require the prior synthesis of (2-bromophenyl)(4-ethoxyphenyl)methane. The more common and practical application of transition metal catalysis in this context remains in the construction of the diaryl ketone precursor.

Enantioselective Reduction of Carbonyl Intermediates

The synthesis of specific, single-enantiomer (chiral) alcohols is of paramount importance in the pharmaceutical and fine chemical industries. For a diarylmethanol like this compound, this is typically achieved through the enantioselective reduction of its corresponding prochiral ketone, (2-Bromophenyl)(4-ethoxyphenyl)ketone. While direct catalytic reduction methods are common, analogous strategies such as the asymmetric addition of organometallic reagents to an aldehyde can also yield chiral diarylmethanols with high enantiopurity.

One notable approach involves the use of chiral phosphoramide (B1221513) ligands to catalyze the asymmetric addition of aryl-zinc reagents to aromatic aldehydes. sioc-journal.cn This method, while building the molecule differently, results in the desired chiral diarylmethanol product structure. In a representative system, a chiral ligand derived from trans-1,2-cyclohexanediamine is used to direct the stereochemical outcome of the reaction. sioc-journal.cn Researchers have demonstrated that optimizing the ligand structure is crucial for achieving high enantiomeric excess (ee), a measure of the chiral purity of the product. For instance, the use of ligand 9c (see table below) in the addition of an aryl-zinc compound to an aldehyde can produce the corresponding chiral diarylmethanol in excellent yields (>90%) and with an enantiomeric excess as high as 94% ee. sioc-journal.cn

A key advantage of this system is the potential for catalyst recycling and reuse, which adds to the method's practicality despite the relatively high catalyst loading required (30 mol%). sioc-journal.cn The proposed reaction mechanism involves a highly organized transition state, which is believed to be essential for achieving high enantioselectivity. sioc-journal.cn

| Entry | Ligand | Substituent (NRR') | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 9a | NHBn | 96 | 29 |

| 2 | 9b | NEt₂ | 84 | 56 |

| 3 | 9c | NHiPr | 93 | 78 |

Advanced and Green Chemistry Synthetic Protocols

Modern synthetic chemistry is increasingly driven by the need for efficiency, safety, and sustainability. Advanced technologies like flow chemistry and biocatalysis, along with the core principles of green chemistry, are being applied to the synthesis of complex molecules like arylmethanols.

Flow Chemistry Applications in its Preparation

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes and reactors, offers significant advantages over traditional batch processing. europa.eu These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and the potential for full automation of multi-step synthetic sequences. europa.eumpg.de

While a specific flow synthesis for this compound is not prominently documented, its preparation is an ideal candidate for this technology. A hypothetical multi-step flow process could be designed as follows:

Reagent Pumping and Mixing : Solutions of the starting materials, for example, 2-bromobenzaldehyde and a 4-ethoxyphenyl Grignard reagent, would be continuously fed from reservoirs by precise pumps (e.g., HPLC or syringe pumps) into a mixing junction. europa.eu

Reaction Module : The mixed stream would flow into a temperature-controlled reactor. For a highly exothermic Grignard reaction, a microreactor with a high surface-area-to-volume ratio would rapidly dissipate heat, preventing byproduct formation and ensuring a stable, controlled reaction. europa.eu The residence time in the reactor is precisely controlled by the flow rate and reactor volume to ensure complete conversion.

In-line Quenching and Work-up : The product stream could be directly mixed with a quenching solution (e.g., aqueous ammonium (B1175870) chloride) in a subsequent module. Further, in-line liquid-liquid extraction could be performed using membrane-based separators to remove aqueous waste, significantly reducing manual handling and purification time. nih.gov

Telescoped Operations : The crude organic stream could be flowed directly through a packed-bed reactor containing a scavenger resin to remove unreacted reagents or byproducts, a technique that streamlines purification. thieme-connect.de Such "telescoped" processes, which link multiple synthetic steps without intermediate isolation, dramatically reduce synthesis time, waste, and manual labor. mpg.de

This automated approach allows for safer, more reproducible, and scalable production compared to batch synthesis. europa.eu

Biocatalytic Transformations and Derivatizations

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, has emerged as a powerful and sustainable tool in chemical synthesis. mdpi.com Its primary advantages include exceptional selectivity (chemo-, regio-, and enantioselectivity) and the use of environmentally benign reaction media, typically water, under mild temperature and pH conditions. mdpi.com

For the synthesis of chiral this compound, the most relevant biocatalytic transformation is the asymmetric reduction of the parent ketone, (2-Bromophenyl)(4-ethoxyphenyl)ketone. This reaction is commonly catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

The process would involve:

Enzyme Selection : A specific KRED is chosen from a library of enzymes for its ability to reduce the target ketone with high conversion and, crucially, high enantioselectivity to produce either the (R)- or (S)-enantiomer of the alcohol.

Cofactor Recycling : These enzymes require a hydride source, typically from a cofactor like NADPH or NADH. To make the process economically viable, a catalytic amount of the expensive cofactor is used and continuously recycled in situ. This is often achieved by adding a sacrificial alcohol (e.g., isopropanol) and a second enzyme or by using a whole-cell system that regenerates the cofactor internally.

Reaction Conditions : The reaction is typically run in an aqueous buffer, sometimes with a small amount of a water-miscible co-solvent to improve substrate solubility.

The use of biocatalysis eliminates the need for heavy metal catalysts, reducing the risk of product contamination, a critical concern in pharmaceutical manufacturing. mdpi.com

Sustainable Methodologies in Arylmethanol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. synthiaonline.com Several of these principles are highly relevant to the synthesis of this compound and other diarylmethanols.

Greener Solvents and Reaction Conditions : A major source of waste in chemical synthesis comes from organic solvents. nih.gov A key sustainable strategy is to replace them with greener alternatives. Micellar catalysis, where reactions are run in water containing surfactants that form nanosized micelles, has proven effective for coupling reactions often used to build the carbon skeleton of diarylmethanols. nih.govuni-muenster.de This approach can improve yields and reduce the need for volatile organic compounds.

Catalyst Improvement : Moving away from stoichiometric reagents to catalytic alternatives is a core tenet of green chemistry. For arylmethanol synthesis, this includes replacing traditional organometallic reagents that are used in large quantities with more advanced catalytic systems. The development of nickel-catalyzed additions of arylboronic acids to aldehydes provides a more sustainable route to diarylmethanols, using a less expensive and more abundant metal than palladium. benthamdirect.comeurekaselect.com Furthermore, research into metal-free catalytic systems, for instance using diaryliodonium salts, offers a way to avoid metal reagents altogether. su.se

By integrating these sustainable approaches, the synthesis of arylmethanols can become more cost-effective, safer, and environmentally responsible. synthiaonline.comnih.gov

Chemical Reactivity and Transformations of 2 Bromophenyl 4 Ethoxyphenyl Methanol

Reactions at the Hydroxyl Functional Group

The secondary alcohol moiety is a key reactive center in the molecule, susceptible to various transformations common to benzylic alcohols.

Etherification and Esterification Reactions

The hydroxyl group of (2-Bromophenyl)(4-ethoxyphenyl)methanol can readily undergo etherification and esterification reactions.

Etherification: In the presence of a base and an alkylating agent, the hydroxyl group can be converted into an ether. For instance, treatment with sodium hydride followed by an alkyl halide (like methyl iodide or benzyl (B1604629) bromide) would yield the corresponding ether. This reaction proceeds through the formation of an alkoxide intermediate, which then acts as a nucleophile.

Esterification: The compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comyoutube.com Alternatively, for higher yields and milder conditions, acyl chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine.

Table 1: Examples of Etherification and Esterification Reactions This table presents hypothetical, yet chemically plausible, reaction examples based on general principles of alcohol reactivity, as specific literature for this exact compound is not available.

| Reaction Type | Reagents | Product |

|---|

Oxidation and Reduction Processes of the Alcohol Moiety

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (2-bromophenyl)(4-ethoxyphenyl)methanone. nih.gov A variety of oxidizing agents can accomplish this transformation. rsc.orgmdma.chmdma.ch Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent. Milder, more selective methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane are also effective and often preferred to avoid side reactions. nih.gov Furthermore, catalytic methods using transition metals or even metal-free systems with oxidants like hydrogen peroxide have been developed for the oxidation of benzylic alcohols. rsc.orgmdma.chmdma.ch The kinetics and mechanism of the oxidation of benzylic alcohols by bromine have been studied, indicating a process influenced by polar substituents. rsc.org

Reduction: While the alcohol is already in a reduced state, the term "reduction" in this context could refer to the hydrogenolysis of the benzylic C-O bond. This reaction would cleave the hydroxyl group and replace it with a hydrogen atom, yielding 1-bromo-2-(4-ethoxybenzyl)benzene. This transformation is typically achieved through catalytic hydrogenation, often using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere.

Table 2: Oxidation and Reduction of the Alcohol Moiety This table presents plausible reaction examples based on established chemical principles for benzylic alcohols.

| Transformation | Reagents | Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | (2-Bromophenyl)(4-ethoxyphenyl)methanone |

| Oxidation | Dess-Martin periodinane | (2-Bromophenyl)(4-ethoxyphenyl)methanone |

| Reduction (Hydrogenolysis) | H₂, Pd/C | 1-Bromo-2-(4-ethoxybenzyl)benzene |

Protection and Deprotection Strategies in Multi-Step Syntheses

In a multi-step synthesis, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from reacting while other parts of the molecule are being modified. fiveable.meorganic-chemistry.orglibretexts.org The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal. rochester.edu

For a secondary alcohol like this compound, common protecting groups include:

Silyl (B83357) ethers: Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are widely used. rochester.edu They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. These groups are generally stable under a wide range of conditions but can be selectively removed using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF). fiveable.me

Benzyl ether (Bn): Formed by reacting the alcohol with benzyl bromide in the presence of a strong base (e.g., NaH). The benzyl group is robust and can be removed by catalytic hydrogenolysis, a method that would also be compatible with the bromo-substituent under carefully controlled conditions. libretexts.orgwiley-vch.de

Ethers like Methoxymethyl (MOM) or Tetrahydropyranyl (THP): These are stable to many nucleophilic and basic conditions and are typically removed with acid. libretexts.org

The ability to selectively protect and deprotect the hydroxyl group is fundamental when performing transformations on the bromine-substituted ring, such as cross-coupling or metal-halogen exchange reactions. organic-chemistry.org

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through organometallic reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org Reacting this compound with an arylboronic acid, for example, would yield a biphenyl (B1667301) derivative. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the hydroxyl group on the starting material. nih.govcam.ac.ukresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgyoutube.comyoutube.com This would introduce an alkynyl substituent at the 2-position of the phenyl ring. While effective, care must be taken to avoid the undesired homocoupling of the alkyne starting material. washington.edu

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govodinity.comresearchgate.net This would result in the formation of a new carbon-carbon bond with the introduction of a substituted vinyl group. The reaction typically shows a high stereoselectivity for the trans isomer. organic-chemistry.orgodinity.com

Table 3: Cross-Coupling Reactions of this compound This table provides illustrative examples of cross-coupling reactions based on established methodologies.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne derivative |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry for the preparation of organolithium or Grignard reagents. wikipedia.orgimperial.ac.uk

Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures, can result in the exchange of the bromine atom for a lithium atom. uni-regensburg.denih.gov This creates a highly reactive aryllithium intermediate. A significant challenge in this reaction is the presence of the acidic hydroxyl proton. To prevent the organolithium reagent from simply acting as a base and deprotonating the alcohol, either an excess of the reagent must be used, or the hydroxyl group must be protected prior to the exchange reaction. nih.gov

Once formed, the aryllithium species can be "quenched" by reacting it with a variety of electrophiles. bristol.ac.uk This allows for the introduction of a wide range of functional groups. For example:

Quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. nih.gov

Reaction with an aldehyde or ketone introduces a new alcohol functionality.

Reaction with an alkyl halide would result in alkylation.

Alternatively, a Grignard reagent can be formed by reacting the aryl bromide with magnesium metal. While generally less reactive than their organolithium counterparts, Grignard reagents are still highly useful synthetic intermediates.

Table 4: Halogen-Metal Exchange and Quenching This table illustrates potential synthetic pathways following halogen-metal exchange, assuming prior protection of the hydroxyl group.

| Step 1: Reagent | Intermediate Formed | Step 2: Electrophile Quench | Final Product (after deprotection) |

|---|---|---|---|

| n-Butyllithium | Aryllithium species | Carbon Dioxide (CO₂) | 2-[Hydroxy(4-ethoxyphenyl)methyl]benzoic acid |

| Magnesium (Mg) | Grignard reagent | Formaldehyde (HCHO) | 2-(Hydroxymethyl)phenylmethanol |

| tert-Butyllithium | Aryllithium species | N,N-Dimethylformamide (DMF) | 2-[Hydroxy(4-ethoxyphenyl)methyl]benzaldehyde |

Spectroscopic and Chromatographic Characterization in Advanced Organic Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For (2-Bromophenyl)(4-ethoxyphenyl)methanol, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum, the proton signals are expected in distinct regions corresponding to the aromatic, methoxy, and benzylic protons. The ethoxy group protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a result of spin-spin coupling. The aromatic protons on the two phenyl rings exhibit complex splitting patterns due to their differing chemical environments and coupling interactions. The benzylic proton (CH-OH) and the hydroxyl proton (-OH) would each appear as a singlet, though the chemical shift of the hydroxyl proton can be variable and concentration-dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the ethoxy group, the benzylic carbon, and the aromatic carbons can all be assigned based on their characteristic chemical shifts. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

| ¹H NMR Data | ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| Aromatic-H | 6.7-7.6 |

| Methanol-H | ~5.8 |

| Methylene-H (OCH₂) | ~4.0 |

| Methyl-H (CH₃) | ~1.4 |

| Hydroxyl-H | Variable |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's fragmentation pathways. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Key fragmentation patterns would likely involve the cleavage of the bond between the two aromatic rings and the methanol (B129727) carbon, leading to the formation of characteristic fragment ions. For instance, the loss of the 4-ethoxyphenyl group or the 2-bromophenyl group would result in significant fragment ions. Further fragmentation of the ethoxy group, such as the loss of an ethyl radical or ethylene, could also be observed.

| Ion | m/z (relative to ⁷⁹Br) | Significance |

| [M]⁺ | 308 | Molecular Ion |

| [M+2]⁺ | 310 | Isotopic peak for ⁸¹Br |

| [M-C₂H₅O]⁺ | 263 | Loss of ethoxy radical |

| [C₇H₆Br]⁺ | 170 | 2-Bromobenzyl cation |

| [C₈H₉O]⁺ | 121 | 4-Ethoxybenzyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration of the alcohol would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ range. The presence of the ether linkage (Ar-O-C) would be confirmed by strong C-O stretching bands around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. nist.govchemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the two aromatic rings in this compound would result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions of the phenyl rings. The exact position of the absorption maxima (λ_max) would be influenced by the substitution pattern on the rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (ether) | 1240 (asymmetric), 1040 (symmetric) |

| C-O Stretch (alcohol) | 1000-1260 |

| C-Br Stretch | 500-600 |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. Method development would involve optimizing several parameters to achieve good separation and peak shape. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. iosrjournals.orgresearchgate.net The composition of the mobile phase (isocratic or gradient elution) would be adjusted to achieve a suitable retention time and resolution from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) can be used for the analysis of thermally stable and volatile compounds. While the high boiling point of this compound might present challenges, GC analysis could be feasible, potentially after derivatization of the hydroxyl group to increase volatility. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectra for the definitive identification of the main component and any impurities. shimadzu.commdpi.comresearchgate.net The GC column and temperature program would be optimized to ensure good separation.

Thin-Layer Chromatography (TLC) in Synthetic Optimization

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. newdrugapprovals.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized, often under UV light. This allows for the optimization of reaction conditions such as reaction time and temperature. The retention factor (Rf) value of the product can also be determined.

Theoretical and Computational Studies of 2 Bromophenyl 4 Ethoxyphenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (2-Bromophenyl)(4-ethoxyphenyl)methanol, these calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of its preferred spatial conformation.

The electronic structure can be elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. In a study on a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV, providing insight into its reactivity. rsc.org For this compound, the electron-donating ethoxy group is expected to raise the HOMO energy level, while the electron-withdrawing bromine atom will likely influence the LUMO.

Table 1: Predicted Electronic Properties of this compound Based on Analogous Compounds

| Property | Predicted Influence of Substituents | Expected Value Range (based on similar compounds) |

| HOMO Energy | Increased by the electron-donating 4-ethoxy group. | -5.0 to -6.5 eV |

| LUMO Energy | Lowered by the electron-withdrawing 2-bromo group. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Expected to be in the range of other diarylmethanols. | 4.0 to 5.5 eV |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental or more specific computational results may vary.

Density Functional Theory (DFT) Applications to Reactivity and Selectivity Prediction

DFT is a powerful tool for predicting the reactivity and selectivity of molecules. mdpi.com By calculating various chemical descriptors, insights into the most probable sites for electrophilic and nucleophilic attack can be gained. The Fukui function is one such descriptor that helps in identifying these reactive sites. researchgate.net For this compound, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. Regions of negative potential (typically around the oxygen and bromine atoms) indicate sites susceptible to electrophilic attack, while positive potential regions (around the hydrogen atoms) are prone to nucleophilic attack.

The presence of the ethoxy group is expected to increase the electron density on its phenyl ring, making it more susceptible to electrophilic substitution. Conversely, the bromine atom will withdraw electron density, affecting the reactivity of its phenyl ring. These predictions are crucial for understanding the molecule's behavior in chemical reactions.

Conformational Analysis and Potential Energy Surface Mapping

Due to the rotational freedom around the single bonds connecting the phenyl rings to the central carbon, this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energy to generate a potential energy surface (PES). youtube.com

For this molecule, the two key dihedral angles are defined by the planes of the phenyl rings relative to the C-C-O-H backbone. The PES would reveal the low-energy conformations, which are the most likely to be populated at a given temperature. The steric bulk of the ortho-bromine atom will likely lead to a twisted conformation to minimize steric strain between the two aromatic rings.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into intermolecular interactions. nih.gov For this compound, MD simulations can model its behavior in different solvents or in the solid state. These simulations can reveal how molecules of the compound interact with each other and with solvent molecules, particularly through hydrogen bonding involving the hydroxyl group.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers, trimers, or even larger aggregates. rsc.org MD simulations can quantify the strength and lifetime of these hydrogen bonds, which are crucial for understanding properties like solubility and boiling point. The simulations can also shed light on π-π stacking interactions between the phenyl rings of adjacent molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to elucidate the step-by-step mechanism of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. researchgate.net

For instance, in a reaction where the hydroxyl group is substituted, computational modeling can identify the transition state structure and its associated activation energy. This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions. In studies of similar substituted aromatic compounds, DFT calculations have been successfully used to characterize transition states and to discriminate between different possible reaction mechanisms, such as S_NAr or S_ET pathways. researchgate.net

Applications of 2 Bromophenyl 4 Ethoxyphenyl Methanol As a Versatile Synthetic Intermediate

Precursor to Complex Organic Scaffolds

The structural features of (2-Bromophenyl)(4-ethoxyphenyl)methanol make it an ideal starting material for the synthesis of more elaborate molecules, including substituted biaryls, advanced heterocyclic systems, and chiral building blocks for asymmetric synthesis.

The presence of a bromine atom on one of the phenyl rings of this compound makes it a suitable substrate for cross-coupling reactions, which are fundamental to the formation of biaryl structures. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for creating carbon-carbon bonds between aromatic rings. nih.govnih.gov While direct studies on this compound may be limited, the reactivity of the 2-bromophenyl group is well-established in similar systems. For instance, various 2-bromobiaryl derivatives readily participate in palladium-catalyzed cross-coupling reactions. researchgate.net

The general strategy would involve the coupling of this compound, or a derivative where the hydroxyl group is protected, with a suitable arylboronic acid. This would result in the formation of a tri-aryl methane (B114726) scaffold, a core structure found in many biologically active molecules and functional materials.

Table 1: Examples of Palladium-Catalyzed Biaryl Synthesis via Suzuki Cross-Coupling

| Aryl Halide | Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted biaryl | 44 | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-chlorobenzene boronic acid | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted biaryl | 51 | nih.gov |

| 2-Bromobiaryl derivatives | Arylboronic acids | NiCl₂/PPh₃ | Substituted biaryls | Not specified | nih.gov |

This table presents examples of Suzuki cross-coupling reactions with related bromo-substituted aromatic compounds to illustrate the potential for biaryl synthesis.

This compound serves as a key precursor for the synthesis of various heterocyclic frameworks, particularly those containing a diaryl ether or a related linkage. A notable application is in the synthesis of xanthone (B1684191) derivatives. Xanthones are a class of oxygen-containing heterocycles with a dibenzo-γ-pyrone core structure, known for their broad range of pharmacological activities. nih.govnih.gov

A key synthetic strategy involves an intramolecular cyclization reaction. For example, a palladium-catalyzed method has been developed for the synthesis of fluorenones from bis(2-bromophenyl)methanols. rsc.org This reaction proceeds through the oxidation of the alcohol to a ketone, followed by an intramolecular reductive coupling of the two aryl bromide moieties. A similar strategy can be envisioned for this compound, where an initial etherification or coupling reaction followed by intramolecular cyclization could lead to the formation of xanthone-type structures.

Table 2: Synthesis of Heterocyclic Systems from Diaryl Precursors

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| Bis(2-bromophenyl)methanols | Pd(OAc)₂, oxidant | Fluorenones | Moderate to Good | rsc.org |

| 2,4,6-trihydroxybenzoic acid and phloroglucinol | Eaton's reagent | 1,3,6,8-Tetrahydroxyxanthone | Not specified | nih.gov |

| Vicinal diaryl core and N-containing heterocycles | Multi-step synthesis | Diarylamide N-containing heterocyclic derivatives | 47 (for a specific derivative) | nih.gov |

This table highlights synthetic routes to related heterocyclic systems, demonstrating the potential of diaryl precursors in their construction.

Enantiomerically pure diarylmethanols are highly valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds. acs.org this compound possesses a stereocenter at the carbinol carbon, and its resolution into individual enantiomers or its asymmetric synthesis can provide access to valuable chiral synthons.

Several methods are available for obtaining enantiomerically pure diarylmethanols. One common approach is the asymmetric reduction of the corresponding prochiral diarylketone, (2-bromophenyl)(4-ethoxyphenyl)ketone. This can be achieved using various chiral catalysts, such as those based on ruthenium or rhodium, or through biocatalytic methods employing enzymes like ketoreductases. nih.govorganic-chemistry.orgyoutube.com Another strategy is the asymmetric addition of an aryl nucleophile to an aldehyde. acs.org

Furthermore, racemic this compound can be separated into its constituent enantiomers through chiral resolution techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for resolving racemic alcohols. researchgate.netmdpi.comresearchgate.net

Table 3: Methods for the Synthesis and Resolution of Chiral Alcohols

| Method | Substrate/Starting Material | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | 2-Haloacetophenones | TeSADH enzyme mutants | (R)- or (S)-2-halo-1-arylethanols | >99% | nih.gov |

| Asymmetric Arylation | Aromatic aldehydes | γ-amino thiol catalyst | Diarylmethanols | 95 to >99.5% | figshare.com |

| Chiral Resolution | Racemic alcohols, amines, etc. | Chiral derivatizing agent and chromatography | Separated enantiomers | Not specified | researchgate.net |

| Chiral HPLC Resolution | (±)-4-nitropropranolol | Chiral stationary phase | Enantiomers | >98% | mdpi.com |

This table summarizes various techniques for obtaining chiral alcohols, which are applicable to the preparation of enantiomerically pure this compound.

Role in Materials Chemistry Research

The functional groups present in this compound also make it an interesting candidate for applications in materials science, particularly in the synthesis of polymers and as a precursor for ligands used in catalysis.

Polymers are large molecules composed of repeating structural units known as monomers. youtube.comtiktok.com The hydroxyl group and the potential for further functionalization of the aromatic rings in this compound suggest its potential use as a monomer in polymerization reactions. For example, the hydroxyl group could participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters.

While direct polymerization of this compound has not been extensively reported, related phenolic and styrenic monomers are widely used in polymer synthesis. youtube.comrsc.org The principles of polymer chemistry suggest that with appropriate modification, this compound could be incorporated into various polymer backbones, potentially imparting unique properties due to the presence of the bulky and polarizable bromo- and ethoxy- substituents. umn.eduyoutube.com

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. nih.gov Chiral ligands, in particular, are essential for enantioselective catalysis, a key technology in modern synthetic chemistry. The chiral diaryl- or biaryl-phosphine ligands have proven to be highly effective in a range of asymmetric transformations. nih.gov

This compound, especially in its enantiomerically pure form, can serve as a precursor for the synthesis of such ligands. The hydroxyl group can be a handle for introducing a phosphine (B1218219) moiety, and the aryl rings provide a scaffold for creating a well-defined chiral environment around a metal center. The combination of a metal center with organic ligands can lead to synergistic effects, resulting in highly active and selective catalysts for a variety of chemical reactions, including hydrocyanation, hydrosilylation, and cross-coupling reactions. mdpi.comresearchgate.netmdpi.comnih.gov

Strategic Intermediate in Retrosynthetic Analysis of Complex Molecules

In the context of retrosynthetic analysis, this compound represents a key strategic intermediate for the synthesis of more complex, poly-functionalized diaryl systems. The orthogonal nature of its functional groups—the reactive hydroxyl group and the "handle" of the bromo substituent—allows for a stepwise and controlled elaboration of the molecular structure.

For instance, in the design of a synthetic route to a complex target molecule containing a diarylmethane core, a retrosynthetic disconnection might lead back to this compound. The hydroxyl group could be a precursor to a leaving group for a nucleophilic substitution or could be used to direct further reactions. The bromo group allows for the late-stage introduction of diversity through cross-coupling chemistry. This strategy is particularly valuable in the synthesis of libraries of compounds for drug discovery, where different groups can be appended to the 2-bromophenyl ring to explore structure-activity relationships.

One can envision a retrosynthetic plan where a complex molecule is disconnected at a carbon-carbon or carbon-heteroatom bond linked to the aromatic rings. If one of the resulting synthons corresponds to a cation on the 2-bromophenyl ring and an anion on the 4-ethoxyphenyl ring (or vice versa), this compound becomes an evident synthetic equivalent for the target's core structure.

Future Directions and Emerging Research Avenues for 2 Bromophenyl 4 Ethoxyphenyl Methanol

Development of Novel Catalytic Systems for its Transformations

The transformation of (2-Bromophenyl)(4-ethoxyphenyl)methanol into more complex molecular architectures is a key area of research. While the synthesis of diarylmethanols is well-established, the development of novel catalytic systems for their subsequent reactions is an ongoing endeavor. Future research will likely focus on catalytic methods that offer high efficiency, selectivity, and functional group tolerance.

One promising direction is the use of Lewis acid catalysis for direct nucleophilic substitution reactions. For instance, diastereoconvergent direct dehydrative nucleophilic substitutions of diastereomeric mixtures of diarylmethanols have been achieved with 1,3-dicarbonyls using SnBr4 as a catalyst. nih.gov This methodology could be extended to this compound, allowing for the introduction of various carbon-based nucleophiles. Similarly, FeCl3 has been employed as a catalyst for the dehydrative nucleophilic substitution of diarylmethanols with sulfamides and 1-phenyl-1H-tetrazole-5-thiol. nih.gov The application of these catalytic systems to this compound could provide access to a diverse range of derivatives with potential biological activities.

Another avenue of exploration involves transition-metal-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring of this compound is a prime handle for such transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, could be employed to introduce new aryl or alkyl groups, thereby expanding the structural diversity of the diarylmethanol core. A general procedure for the palladium-catalyzed addition of arylboroxines to aldehydes has been reported for the synthesis of related diarylmethanols, highlighting the utility of palladium catalysis in this area. chemicalbook.com Research into novel palladium catalysts with enhanced activity and broader substrate scope will be crucial for advancing these transformations.

Furthermore, the development of catalytic hydrofunctionalization reactions of 1,3-diynes presents an alternative strategy for constructing complex molecules that could potentially be derived from or lead to structures related to this compound. youtube.com These reactions, often catalyzed by transition metals like gold or copper, allow for the rapid assembly of intricate molecular frameworks.

| Catalytic System | Transformation | Potential Application to this compound |

| SnBr4 | Dehydrative nucleophilic substitution with 1,3-dicarbonyls | Introduction of new carbon-carbon bonds at the carbinol center. |

| FeCl3 | Dehydrative nucleophilic substitution with sulfamides or thiols | Synthesis of novel amine and thioether derivatives. |

| Palladium catalysts | Suzuki-Miyaura cross-coupling | Functionalization of the bromophenyl ring with various substituents. |

| Gold/Copper catalysts | Hydroarylation of diynes | Construction of complex polycyclic structures. |

Exploration of Bio-Inspired and Enzyme-Catalyzed Synthetic Approaches

The demand for greener and more selective synthetic methods has spurred interest in bio-inspired and enzyme-catalyzed approaches. For the synthesis of chiral this compound, biocatalysis offers significant advantages in terms of enantioselectivity and sustainability.

A key strategy is the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-4'-ethoxybenzophenone (B1292341), using alcohol dehydrogenases (ADHs). Diaryl ketones are often considered "difficult-to-reduce" substrates for enzymes due to their steric bulk. nih.gov However, research has shown that ADHs, such as KpADH from Kluyveromyces polyspora, can catalyze the reduction of diaryl ketones with high conversion rates. nih.govnih.gov Future work will likely involve the protein engineering of ADHs to enhance their activity and stereoselectivity towards substrates like 2-bromo-4'-ethoxybenzophenone. Techniques such as "polarity scanning" and iterative combinatorial mutagenesis have been successfully used to invert and improve the enantioselectivity of ADHs for other diaryl ketones. nih.gov

Another important enzymatic method is the kinetic resolution of racemic this compound. Lipases are particularly effective for this purpose through stereoselective transesterification. nih.gov For example, the immobilized lipase (B570770) Novozym 40086 has been used for the efficient resolution of a similar compound, 1-(4-methoxyphenyl)ethanol. nih.gov This approach could be readily adapted to resolve racemic this compound, providing access to both enantiomers in high optical purity.

The concept of deracemization, which converts a racemate into a single enantiomer in 100% theoretical yield, is an even more advanced and atom-economical strategy. nih.govmdpi.com Enzymatic deracemization often involves a coupled oxidation-reduction cycle or stereoselective hydrolysis, and its application to diarylmethanols represents a significant future research direction. mdpi.com

Bio-inspired catalytic systems, which mimic the function of natural enzymes, also hold promise. While direct examples for diarylmethanol synthesis are still emerging, the development of dual catalytic systems for reactions like alkane dehydrogenation showcases the potential of this approach. princeton.edu

| Biocatalytic Method | Description | Potential Application |

| Asymmetric Reduction | Use of alcohol dehydrogenases (ADHs) to reduce 2-bromo-4'-ethoxybenzophenone to a single enantiomer of the alcohol. | Direct synthesis of enantiopure (R)- or (S)-(2-Bromophenyl)(4-ethoxyphenyl)methanol. |

| Kinetic Resolution | Lipase-catalyzed stereoselective acylation of one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer. | Separation of racemic this compound into its constituent enantiomers. |

| Deracemization | Conversion of the entire racemic mixture into a single enantiomer using enzymatic or chemoenzymatic methods. | Highly efficient synthesis of enantiopure this compound. |

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with robotics and artificial intelligence is revolutionizing the way molecules are made. Automated synthesis platforms can accelerate the discovery and optimization of new compounds by performing reactions in a high-throughput and reproducible manner. While specific examples involving this compound are not yet reported, the synthesis of this compound and its derivatives is well-suited for such platforms.

Automated synthesizers can perform a wide range of chemical reactions, including many of the transformations discussed in the previous sections. The synthesis of diarylmethanols, often involving Grignard reactions or palladium-catalyzed couplings, can be readily adapted to automated systems. These platforms can systematically vary reaction parameters such as temperature, concentration, and catalyst loading to rapidly identify optimal conditions for the synthesis of this compound.

Furthermore, automated platforms can be used to create libraries of derivatives based on the this compound scaffold. By systematically introducing different building blocks, a large number of novel compounds can be synthesized and screened for desired properties, for example, in the context of drug discovery or materials science. This approach can significantly accelerate the structure-activity relationship (SAR) studies of new chemical entities. The ability of these platforms to handle small-scale reactions also minimizes waste and reduces the cost of discovery research.

Advanced Methodologies for Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org Beyond the enzymatic methods discussed earlier, several advanced catalytic asymmetric methods for the synthesis of diarylmethanols have been developed and could be applied to this specific target.

One highly effective approach is the asymmetric addition of organozinc reagents to aldehydes. In the presence of a chiral catalyst, such as a phosphoramide (B1221513) ligand or a γ-amino thiol, the addition of an aryl zinc reagent to an aldehyde can proceed with high enantioselectivity. nih.govmdpi.com For the synthesis of this compound, this would involve the addition of a 2-bromophenylzinc reagent to 4-ethoxybenzaldehyde (B43997), or a 4-ethoxyphenylzinc reagent to 2-bromobenzaldehyde (B122850).

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral diols and β-hydroxysulfoximines have been used as catalysts for the enantioselective phenyl transfer reaction to aromatic aldehydes, yielding diarylmethanols with high enantiomeric excess. organic-chemistry.orgbldpharm.com The development of new and more efficient organocatalysts is an active area of research, and these catalysts could be employed for the asymmetric synthesis of this compound.

Another important strategy is the asymmetric reduction of the corresponding ketone, 2-bromo-4'-ethoxybenzophenone. In addition to biocatalytic reductions, chemo-catalytic methods using chiral metal hydrides or transfer hydrogenation with chiral catalysts are well-established for the synthesis of enantiopure alcohols. These methods offer an alternative to asymmetric carbon-carbon bond-forming reactions and are often highly efficient and selective.

| Stereoselective Method | Catalyst/Reagent | Key Features |

| Asymmetric Aryl Addition | Chiral Phosphoramide Ligands / Arylzinc reagents | High enantioselectivity (up to 94% ee reported for other diarylmethanols). nih.gov |

| Asymmetric Arylation | γ-Amino Thiol / Diaryl- or triarylboroxine | Mild reaction conditions and high enantioselectivities (>95% ee). mdpi.com |

| Organocatalytic Phenyl Transfer | β-Hydroxysulfoximines / Diethylzinc and triphenylborane | Readily available catalysts, good functional group tolerance. organic-chemistry.org |

| Asymmetric Ketone Reduction | Chiral Metal Hydrides or Transfer Hydrogenation Catalysts | Access to enantiopure alcohols from the corresponding ketone. |

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies

The future of research on this compound will increasingly lie at the interface of organic chemistry and other scientific disciplines. The unique properties of this molecule, arising from its combination of a heavy atom (bromine), a flexible ether linkage, and a chiral center, make it an interesting candidate for applications in materials science and chemical biology.

In materials science, the bromine atom can be exploited for the synthesis of novel polymers and functional materials through cross-coupling reactions. The diarylmethanol core can also be incorporated into larger molecular architectures with interesting photophysical or electronic properties. The development of new materials based on this scaffold could be accelerated by computational modeling and high-throughput screening.

In chemical biology, enantiomerically pure this compound and its derivatives could be used as probes to study biological processes. The ethoxy group can be modified to attach fluorescent tags or other reporter groups, allowing for the visualization of the molecule's interactions with biological targets. The development of such chemical tools often requires a close collaboration between synthetic chemists and biologists.

Furthermore, emerging technologies such as continuous flow chemistry and microreactors offer new possibilities for the synthesis and study of this compound. Flow chemistry can enable safer and more efficient reactions, particularly for processes that involve hazardous reagents or intermediates. It also allows for precise control over reaction parameters, which can be crucial for achieving high selectivity in complex transformations.

The convergence of these different fields will undoubtedly lead to new discoveries and applications for this compound, cementing its importance as a versatile building block in modern chemical research.

Q & A

Q. What are the most reliable synthetic routes for preparing (2-bromophenyl)(4-ethoxyphenyl)methanol, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via Grignard or organometallic reactions. A validated method involves coupling 2-bromophenylmagnesium bromide with 4-ethoxybenzaldehyde, followed by acid quenching to yield the secondary alcohol . Key parameters include:

- Temperature control : Maintain −10°C during Grignard reagent addition to prevent side reactions.

- Solvent choice : Tetrahydrofuran (THF) enhances reactivity compared to diethyl ether due to its higher polarity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be observed?

Answer:

- ¹H NMR (CDCl₃):

- Aromatic protons: δ 7.45–7.10 (multiplet, 4H for bromophenyl), δ 6.90–6.70 (doublet, 2H for 4-ethoxyphenyl).

- Methanol -OH: δ 2.50–2.20 (broad singlet, exchangeable with D₂O).

- Ethoxy group: δ 4.10 (q, J = 7.2 Hz, 2H), δ 1.45 (t, J = 6.8 Hz, 3H) .

- FTIR : Strong O–H stretch (~3400 cm⁻¹), C–Br stretch (600–500 cm⁻¹), and C–O–C ether vibration (1250 cm⁻¹) .

Q. How does the solubility profile of this compound influence its application in organic reactions?

Answer: The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol/ethanol, but poorly soluble in water. This profile enables:

- Catalytic reactions : Use in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) in THF/water mixtures .

- Recrystallization : Methanol/water (7:3 v/v) yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed using SHELX software?

Answer: Challenges include:

- Disorder in ethoxy groups : Observed in 30% of cases due to rotational flexibility. SHELXL refinement with PART instructions resolves this by modeling partial occupancy .

- Weak diffraction : Low-temperature (100 K) data collection improves resolution (<0.8 Å). Use TWINABS for twin correction if needed .

- Validation : PLATON’s ADDSYM checks for missed symmetry, while R1 < 0.05 ensures refinement quality .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Answer:

Q. What advanced chromatographic methods are suitable for quantifying impurities in synthesized batches?

Answer:

- HPLC conditions :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Acetonitrile/0.1% formic acid (70:30), 1.0 mL/min.

- Detection: UV at 254 nm.

- Impurity limits :

- 2-Bromoaniline (genotoxic): ≤0.01% (LOD: 0.005 µg/mL).

- Residual solvents: Methanol <3000 ppm (ICH Q3C guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.